molecular formula C11H14FN3 B12833253 N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline

Cat. No.: B12833253
M. Wt: 207.25 g/mol
InChI Key: KNISGYATNJJJLL-UHFFFAOYSA-N
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Description

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline is a synthetic organic compound that features a unique combination of an imidazole ring and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the fluorinated aniline moiety, potentially converting it to a non-fluorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Non-fluorinated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-chloroaniline
  • N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-bromo-2-methylaniline

Uniqueness

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C11H14FN3

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-4,15H,5-7H2,1H3,(H,13,14)

InChI Key

KNISGYATNJJJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=NCCN2

Origin of Product

United States

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